molecular formula C12H26O3 B087012 Hydroxycitronellal dimethyl acetal CAS No. 141-92-4

Hydroxycitronellal dimethyl acetal

Cat. No. B087012
CAS RN: 141-92-4
M. Wt: 218.33 g/mol
InChI Key: QCJVKUULZGKQDG-UHFFFAOYSA-N
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Description

Hydroxycitronellal dimethyl acetal is a chemical compound with the molecular formula C12H26O3 . It is a tertiary alcohol and is a colorless, slightly oily liquid with a very faint, green, and fresh-floral odor .


Synthesis Analysis

The synthesis of Hydroxycitronellal dimethyl acetal involves a resonance peak at 3.58 ppm, which is attributed to the hydroxyl group in the acetal compound . The preparation of acetal compounds, including Hydroxycitronellal dimethyl acetal, involves several industrial, green, and catalytic methods .


Molecular Structure Analysis

The molecular structure of Hydroxycitronellal dimethyl acetal is represented by the IUPAC name 8,8-dimethoxy-2,6-dimethyloctan-2-ol . The InChI representation is InChI=1S/C12H26O3/c1-10(9-11(14-4)15-5)7-6-8-12(2,3)13/h10-11,13H,6-9H2,1-5H3 .


Chemical Reactions Analysis

The formation of acetal compounds, such as Hydroxycitronellal dimethyl acetal, involves a series of steps including protonation of the carbonyl, nucleophilic attack by the alcohol, deprotonation to form a hemiacetal, protonation of the alcohol, removal of water, nucleophilic attack by the alcohol, and deprotonation by water .


Physical And Chemical Properties Analysis

Hydroxycitronellal dimethyl acetal has a molecular weight of 218.33 g/mol . It is a colorless, slightly oily liquid .

Scientific Research Applications

  • Safety Assessment : Hydroxycitronellal dimethyl acetal has been evaluated for genotoxicity, toxicity, reproductive toxicity, respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety. Studies using analog hydroxycitronellal diethyl acetal suggest it's not genotoxic and poses no safety concerns for skin sensitization under current usage levels. It's also not expected to be phototoxic/photoallergenic (Api et al., 2019).

  • Metabolism and Excretion : In a human study, two metabolites of 7-hydroxycitronellal (a compound closely related to Hydroxycitronellal dimethyl acetal) were identified in urinary fractions following dermal and oral dosing. This research helps in understanding the human body's processing of such compounds (Stoeckelhuber et al., 2017).

  • Chemical Synthesis Applications : Hydroxycitronellal dimethyl acetal and related compounds play a role in the synthesis of various chemicals, demonstrating their utility in chemical reactions and potential for creating pharmaceutically important compounds (Yamauchi et al., 1987).

  • Biomonitoring and Exposure Analysis : Studies have been conducted on the exposure of the general population to 7-hydroxycitronellal, a related fragrance compound, through biomonitoring, indicating its widespread use in cosmetic and hygiene products (Pluym et al., 2020).

  • Mosquito Repellent Efficacy : Hydroxycitronellal dimethyl acetal, in a related compound form, has shown excellent repellent effects against mosquitoes, surpassing DEET in effectiveness (Zhang Guilin et al., 2010).

  • Drug Delivery Applications : Acetals, like Hydroxycitronellal dimethyl acetal, are explored for their potential in drug delivery systems. Their hydrolysis rate can be tuned by altering their chemical structure, which is crucial for targeted therapeutic release (Gillies et al., 2004).

  • Selective Formation in Chemical Reactions : Research has shown the selective formation of dimethyl acetals from aldehydes, an essential process in organic synthesis and potentially relevant for compounds like Hydroxycitronellal dimethyl acetal (Mickelsen et al., 2012).

  • Acetal Exchange Reactions : Dimethyl acetals are involved in acetal exchange reactions, which are significant in synthetic chemistry and could impact how compounds like Hydroxycitronellal dimethyl acetal are used in various reactions (Evans et al., 1967).

Safety And Hazards

Hydroxycitronellal dimethyl acetal has been evaluated for genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety .

properties

IUPAC Name

8,8-dimethoxy-2,6-dimethyloctan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H26O3/c1-10(9-11(14-4)15-5)7-6-8-12(2,3)13/h10-11,13H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJVKUULZGKQDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)CC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047547
Record name Hydroxycitronellal dimethyl acetal
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Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless, slightly oily liquid with delicate green floral taste and floral odour
Record name Hydroxycitronellal dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/467/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

252.00 °C. @ 760.00 mm Hg
Record name 8,8-Dimethoxy-2,6-dimethyl-2-octanol
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Solubility

insoluble in water and glycerol; slightly soluble in alcohol; soluble in oils, 1 ml in 2 ml 50% alcohol (in ethanol)
Record name Hydroxycitronellal dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/467/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.925-0.930
Record name Hydroxycitronellal dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/467/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Hydroxycitronellal dimethyl acetal

CAS RN

141-92-4
Record name Hydroxycitronellal dimethyl acetal
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Record name Hydroxycitronellal dimethyl acetal
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Record name Hydroxycitronellal dimethyl acetal
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Record name 2-Octanol, 8,8-dimethoxy-2,6-dimethyl-
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Record name Hydroxycitronellal dimethyl acetal
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Record name 8,8-dimethoxy-2,6-dimethyloctan-2-ol
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Record name HYDROXYCITRONELLAL DIMETHYL ACETAL
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Record name 8,8-Dimethoxy-2,6-dimethyl-2-octanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040219
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The starting material of Example 1 can be prepared as follows: 172.2 g. of hydroxycitronellal and 106.1 g. of orthoformic acid methyl ester are treated dropwise, while cooling with ice, with a solution of 0.5 g. of p-toluenesulphonic acid in 800 ml. of absolute methanol. After 2 hours, 5 g. of sodium acetate are added and the mixture is concentrated on a rotary evaporator at 50°C. Upon distillation, the residue yields pure 1,1-dimethoxy-3,7-dimethyl-7-octanol; boiling point = 102°C/0.4 mmHg; nD22 = 1.4400.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
AM Api, F Belmonte, D Belsito, S Biserta… - Food and Chemical …, 2019 - Elsevier
… the exposure to hydroxycitronellal dimethyl acetal is below the … Data from hydroxycitronellal dimethyl acetal and from read-… UV spectra; hydroxycitronellal dimethyl acetal is not expected …
Number of citations: 1 www.sciencedirect.com
A Mahtar, J Jumal - Malaysian Journal of Analytical Sciences …, 2023 - oarep.usim.edu.my
… This is because β-cyclodextrin forms an inclusion complex by forming hydroxycitronellal dimethyl acetalβ-cyclodextrin inclusion complex [27]. β-cyclodextrin is a better catalyst to be …
Number of citations: 3 oarep.usim.edu.my
ZD Wang, JZ Chen, ZQ Song, ZK Jiang… - Acta Entomologica …, 2010 - cabdirect.org
… derivatives of hydroxycitronellal, ie, hydroxycitronellal dimethyl acetal, hydroxycitronellal 1, 2… of 10% (mass) solution of both hydroxycitronellal dimethyl acetal and hydroxycitronellal 1, 2-…
Number of citations: 1 www.cabdirect.org
D Wild, MT King, E Gocke, K Eckhardt - Food and Chemical Toxicology, 1983 - Elsevier
Seventy-six compounds used as artificial flavouring substances in food products were studied for mutagenic properties by the use of the Salmonella/mammalian microsome test (Ames …
Number of citations: 253 www.sciencedirect.com
DLJ Opdyke - Clinical Toxicology, 1977 - Taylor & Francis
Fragrance materials have been a part of the skin's environment since before recorded history. The materials themselves change somewhat with the times, but many of the currently …
Number of citations: 10 www.tandfonline.com
S Bhatia, T Schultz, D Roberts, J Shen… - Regulatory Toxicology …, 2015 - Elsevier
… For example, hydroxycitronellal dimethyl acetal is predicted as Class III in TT by Q20N. However, Q20 refers to “linear or simply branched aliphatic containing certain functional groups”. …
Number of citations: 355 www.sciencedirect.com
G Zhu, Z Xiao - Flavors and Fragrances in Food Processing …, 2022 - ACS Publications
… Hydroxycitronellal dimethyl acetal can be used in blending floral fragrances used in soaps and detergents. Hydroxycitronellal dimethyl acetal can also increase the natural feeling of …
Number of citations: 0 pubs.acs.org
A Ono, M Takahashi, A Hirose, E Kamata… - Food and chemical …, 2012 - Elsevier
Most exposure levels of flavor in food are considered to be extremely low. If at all, genotoxic properties should be taken into account in safety evaluations. We have recently established …
Number of citations: 18 www.sciencedirect.com
A Subpart, D Subpart, C Adjuvants - tbt.sist.org.cn
Food and Drug Administration, HHS Pt. 172 409 (c)(2) of the Act), a regulation prescribing the conditions under which the food additive may be safely used (including, but not limited to, …
Number of citations: 0 tbt.sist.org.cn
IC Munro, E Kennepohl - Food and chemical toxicology, 2001 - Elsevier
A study was conducted to determine the margins of safety between no-observed-effect levels (NOELs) and daily per capita intake of flavouring substances evaluated by the Joint FAO/…
Number of citations: 16 www.sciencedirect.com

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